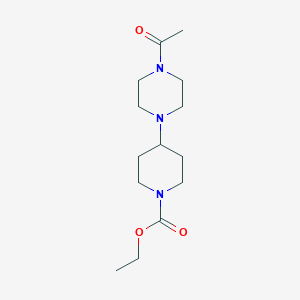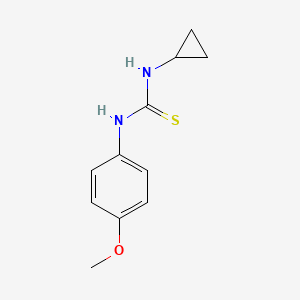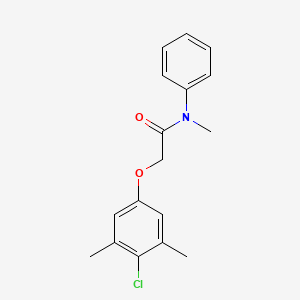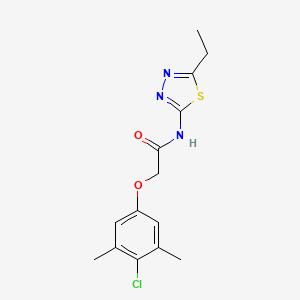
Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate is a compound belonging to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring bearing a carboxylic acid group. The structure of this compound includes a piperidine ring substituted with an acetylpiperazine moiety and an ethyl ester group.
Vorbereitungsmethoden
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylpiperazine under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylpiperazine moiety is known to interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission. This interaction is crucial in the study of neurological disorders and the development of related therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-piperidinecarboxylate: Similar in structure but lacks the acetylpiperazine moiety, making it less effective in certain biological applications.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with different pharmacological properties, particularly in the inhibition of acetylcholinesterase.
This compound stands out due to its unique combination of piperidine and acetylpiperazine moieties, which confer specific biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-3-20-14(19)17-6-4-13(5-7-17)16-10-8-15(9-11-16)12(2)18/h13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQCGRMMRKYOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)



![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![Ethyl 4-[(3-methylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)
![3-METHYL-4-[(1-NAPHTHYLAMINO)METHYLENE]-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5876324.png)

![N-[3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B5876340.png)
